Cas no 2138139-60-1 ((2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane)

(2-{(4-Fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane is a silane-based compound featuring a fluorinated aromatic moiety and a sulfide linkage. Its structure combines the stability of a trimethylsilyl group with the reactivity of a thioether, making it useful in organic synthesis and material science applications. The fluorine substituent enhances its electronic properties, while the sulfide bridge offers potential for further functionalization. This compound may serve as an intermediate in pharmaceuticals, agrochemicals, or specialty polymers, where controlled reactivity and structural precision are required. Its stability under various conditions and compatibility with silicon chemistry make it a versatile reagent for selective modifications in complex molecular frameworks.
(2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane structure
2138139-60-1 structure
商品名:(2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane
CAS番号:2138139-60-1
MF:C13H21FSSi
メガワット:256.454746961594
CID:6148058
PubChem ID:165473168

(2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane 化学的及び物理的性質

名前と識別子

    • (2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane
    • 2138139-60-1
    • (2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane
    • EN300-1085526
    • インチ: 1S/C13H21FSSi/c1-11-9-13(14)6-5-12(11)10-15-7-8-16(2,3)4/h5-6,9H,7-8,10H2,1-4H3
    • InChIKey: XXHFVMPOYGGRME-UHFFFAOYSA-N
    • ほほえんだ: S(CC1C=CC(=CC=1C)F)CC[Si](C)(C)C

計算された属性

  • せいみつぶんしりょう: 256.11172654g/mol
  • どういたいしつりょう: 256.11172654g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 25.3Ų

(2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1085526-10.0g
(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane
2138139-60-1
10g
$5528.0 2023-06-10
Enamine
EN300-1085526-5g
(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane
2138139-60-1 95%
5g
$3728.0 2023-10-27
Enamine
EN300-1085526-0.1g
(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane
2138139-60-1 95%
0.1g
$1131.0 2023-10-27
Enamine
EN300-1085526-1.0g
(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane
2138139-60-1
1g
$1286.0 2023-06-10
Enamine
EN300-1085526-1g
(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane
2138139-60-1 95%
1g
$1286.0 2023-10-27
Enamine
EN300-1085526-2.5g
(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane
2138139-60-1 95%
2.5g
$2520.0 2023-10-27
Enamine
EN300-1085526-0.25g
(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane
2138139-60-1 95%
0.25g
$1183.0 2023-10-27
Enamine
EN300-1085526-0.05g
(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane
2138139-60-1 95%
0.05g
$1080.0 2023-10-27
Enamine
EN300-1085526-0.5g
(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane
2138139-60-1 95%
0.5g
$1234.0 2023-10-27
Enamine
EN300-1085526-5.0g
(2-{[(4-fluoro-2-methylphenyl)methyl]sulfanyl}ethyl)trimethylsilane
2138139-60-1
5g
$3728.0 2023-06-10

(2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane 関連文献

(2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilaneに関する追加情報

Introduction to (2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane (CAS No. 2138139-60-1)

The compound (2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane, identified by the CAS number 2138139-60-1, is a sophisticated organosilicon derivative that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, presents a promising platform for the development of novel therapeutic agents and advanced materials. Its molecular architecture, featuring a fluoro-substituted aromatic ring and a trimethylsilyl group, makes it particularly interesting for exploring new synthetic pathways and biological activities.

In recent years, the demand for innovative compounds with tailored properties has surged, driven by the need for more effective and selective pharmaceuticals. The presence of a fluoro group in the aromatic ring of this compound is particularly noteworthy, as fluorine substitution can significantly influence the pharmacokinetic and pharmacodynamic properties of molecules. Fluorinated compounds are widely recognized for their enhanced metabolic stability, improved bioavailability, and increased binding affinity to biological targets. This makes (2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane a valuable candidate for further exploration in drug discovery.

The methylsulfanyl moiety in the compound's structure also contributes to its potential utility in pharmaceutical applications. Sulfur-containing compounds have long been recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a sulfur atom into this organosilicon derivative may confer unique chemical reactivity and biological efficacy, making it a promising scaffold for the design of new drugs.

Furthermore, the trimethylsilyl group at the end of the molecular chain adds another layer of functionality to this compound. Silicon-based protecting groups are commonly used in organic synthesis to shield reactive sites during chemical transformations. The trimethylsilyl group can be selectively removed under specific conditions, allowing for controlled modifications to the molecule's structure. This feature makes (2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane a versatile intermediate in synthetic chemistry, enabling the construction of more complex molecules with precision.

Recent studies have highlighted the importance of organosilicon compounds in medicinal chemistry. Silicon-based derivatives have shown promise in various therapeutic areas, including oncology, neurology, and infectious diseases. The unique electronic properties of silicon atoms allow for the design of molecules with tailored interactions with biological targets. For instance, silicon-containing compounds have been reported to exhibit potent inhibitory effects on enzymes involved in cancer cell proliferation and to enhance the delivery of therapeutic agents across biological barriers.

The structural features of (2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethylsilane make it an attractive candidate for further investigation in these contexts. The combination of a fluoro-substituted aromatic ring, a methylsulfanyl group, and a trimethylsilyl moiety provides a rich framework for exploring new chemical reactions and biological activities. Researchers are currently exploring its potential as a precursor for synthesizing novel heterocyclic compounds, which are known to exhibit diverse pharmacological effects.

In addition to its pharmaceutical applications, this compound may find utility in other areas such as materials science and agrochemicals. The presence of both silicon and sulfur atoms offers opportunities for designing advanced materials with specific properties, such as enhanced thermal stability or improved compatibility with biological systems. Furthermore, sulfur-containing organosilicon compounds have been investigated as potential candidates for developing new pesticides and herbicides due to their ability to interact selectively with biological targets.

The synthesis of (2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethysilan involves multi-step organic transformations that require careful optimization to achieve high yields and purity. Recent advancements in synthetic methodologies have enabled more efficient routes to complex organosilicon derivatives, making it feasible to produce this compound on a larger scale. Techniques such as cross-coupling reactions and transition metal catalysis have been particularly useful in constructing the desired molecular framework.

As research continues to uncover new applications for organosilicon compounds, (2-{(4-fluoro-2-methylphenyl)methylsulfanyl}ethyl)trimethysilan is poised to play a significant role in shaping the future of chemical biology and drug discovery. Its unique structural features offer a wealth of opportunities for innovation, making it a compound worthy of continued study and development.

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